molecular formula C14H24ClN3O3S B026311 Sematilide hydrochloride CAS No. 101526-62-9

Sematilide hydrochloride

Cat. No.: B026311
CAS No.: 101526-62-9
M. Wt: 349.9 g/mol
InChI Key: OKXAJGDKHKNFAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sematilide hydrochloride involves several steps:

    Formation of Sulfonamide: The reaction between benzocaine (ethyl 4-aminobenzoate) and mesyl chloride produces ethyl 4-(methylsulfonamido)benzoate.

    Base Saponification: This intermediate undergoes base saponification followed by the removal of water to yield 4-(methylsulfonyl)amino]benzoic acid sodium salt.

    Halogenation: The sodium salt is then halogenated with thionyl chloride to form 4-[(methylsulfonyl)amino]benzoyl chloride.

    Amide Formation: Finally, the amide formation with N,N-diethylethylenediamine completes the synthesis of sematilide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Sematilide hydrochloride primarily undergoes substitution reactions due to the presence of functional groups like the sulfonamide and amide moieties.

Common Reagents and Conditions

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions typically involve nucleophiles attacking the electrophilic centers in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Comparison with Similar Compounds

Sematilide hydrochloride is similar to other class III antiarrhythmic agents like amiodarone, sotalol, and dofetilide. it is unique in its selective inhibition of the inward rectifier potassium channel (IK1), whereas other agents may have broader effects on multiple ion channels . This selectivity potentially reduces the risk of side effects associated with non-selective ion channel blockers.

List of Similar Compounds

    Amiodarone: A widely used class III antiarrhythmic agent with multiple ion channel blocking effects.

    Sotalol: Another class III agent that also has beta-blocking properties.

    Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (IKr).

    Azimilide: Blocks both rapid and slow potassium channel components.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXAJGDKHKNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049016
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101526-62-9
Record name Sematilide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 100 ml of anhydrous tetrahydrofuran is added 10 g (0.0429 mole) of 4-[(methylsulfonyl)amino]benzoyl chloride and the reaction is cooled in an ice bath. A solution of 5.0 g (0.043 mole) of N,N-diethylethylenediamine in 25 ml of tetrahydrofuran is added over 15 minutes. The solvent is decanted and the precipitate is triturated with 100 ml of ether and crystallized from 100 ml of acetone with three drops of methanol. After cooling, the resultant solid is washed with acetone and dried in vacuo to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What challenges were encountered during the development of a tablet formulation for Sematilide Hydrochloride, and how did the Moisture-Activated Dry Granulation (MADG) method address these challenges?

A1: this compound, being a cohesive and fluffy drug, posed challenges in developing a suitable tablet formulation []. Direct compression resulted in poor flowability of the powder blend, affecting content uniformity in the final tablets. The MADG method proved advantageous in overcoming this challenge. It produced granules with excellent flowability, comparable to those obtained through conventional wet granulation or dry granulation using a roller compactor []. Tablets produced using the MADG method exhibited superior content uniformity compared to those made using materials processed through wet or dry granulation [].

Q2: How is the concentration of this compound in biological samples determined?

A2: A high-performance liquid chromatography (HPLC) method has been developed to determine this compound levels in human plasma []. The method involves adding an internal standard to the plasma sample, adjusting the pH to 8.5, and extracting the drug using a solution of 7.5% isopropanol in methylene chloride []. After separation from other components in the sample using reversed-phase HPLC, the concentration is determined by UV detection at 254 nm []. This method demonstrates linearity within a concentration range of 12-2400 ng/mL when 0.5 mL plasma aliquots are analyzed [].

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